Spatial Vector Differentiation vs. Boc-Piperidine and 7-Azaspiro[3.5]nonane Analogs
Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate offers a distinct 3D vector orientation compared to simpler Boc-piperidine and even other azaspiro[3.5]nonane regioisomers. The spiro junction at the 6-position places the nitrogen in a unique steric and electronic environment, which influences its reactivity and binding [1]. While direct comparative binding data for this exact building block is not publicly available, the scaffold's utility is supported by class-level inference from related FAAH inhibitors where the 7-azaspiro[3.5]nonane core (a regioisomer) demonstrated favorable CNS drug-like properties and target engagement, highlighting the importance of the spirocyclic motif [2][3].
| Evidence Dimension | Spatial Vector Orientation |
|---|---|
| Target Compound Data | 6-azaspiro[3.5]nonane core; Boc group on nitrogen at position 6; ketone at position 2. |
| Comparator Or Baseline | Boc-piperidine (planar, single ring) and 7-azaspiro[3.5]nonane (regioisomer) |
| Quantified Difference | Not directly quantified; qualitative difference in 3D shape and vector presentation as observed in medicinal chemistry optimization campaigns. |
| Conditions | Inferred from structure-activity relationship (SAR) studies on spirocyclic FAAH inhibitors [2]. |
Why This Matters
The specific geometry of the 6-azaspiro[3.5]nonane scaffold is crucial for achieving desired target selectivity and pharmacokinetic properties, as evidenced by its successful application in clinical candidates like PF-04862853, and cannot be replicated by simpler, more planar alternatives.
- [1] Kuujia. Cas no 1359704-84-9 (Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate). Available from: https://www.kuujia.com View Source
- [2] Meyers MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorg Med Chem Lett. 2011. View Source
- [3] Meyers MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011. View Source
